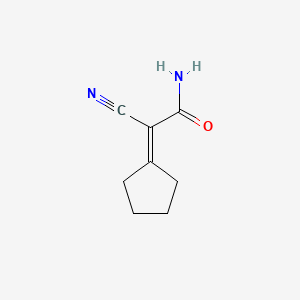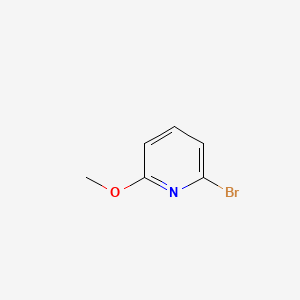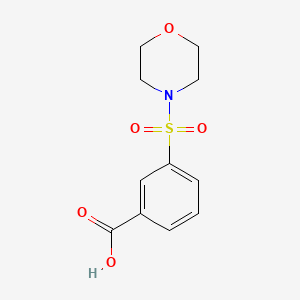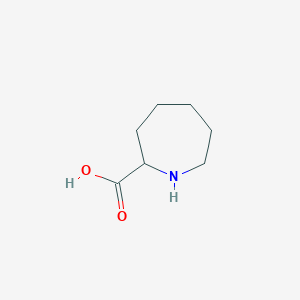
2-Cyano-2-cyclopentylideneacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-2-cyclopentylideneacetamide is an organic compound with the molecular formula C8H10N2O. It is a yellow solid at room temperature and is known for its utility in the synthesis of various chemical compounds, particularly spiro-substituted hydronicotinamides .
准备方法
Synthetic Routes and Reaction Conditions
2-Cyano-2-cyclopentylideneacetamide can be synthesized through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the reaction of cyclopentanone with cyanoacetamide in the presence of a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-Cyano-2-cyclopentylideneacetamide undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The active hydrogen on the carbon adjacent to the cyano group can be substituted with various nucleophiles.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aromatic amines and acetic acid, often under reflux conditions.
Substitution Reactions: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Spiro-substituted Hydronicotinamides: These are major products formed from the condensation reactions involving this compound.
科学研究应用
2-Cyano-2-cyclopentylideneacetamide has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of 2-Cyano-2-cyclopentylideneacetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and carbonyl groups in the molecule make it highly reactive towards electrophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex organic molecules .
相似化合物的比较
Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the cyclopentylidene group.
2-Cyano-2-cyclohexylideneacetamide: Similar but with a cyclohexylidene group instead of cyclopentylidene.
Uniqueness
2-Cyano-2-cyclopentylideneacetamide is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclopentylidene group influences its chemical behavior, making it a valuable compound in synthetic organic chemistry .
属性
IUPAC Name |
2-cyano-2-cyclopentylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZHIRVXUSGBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)N)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294811 |
Source


|
| Record name | 2-cyano-2-cyclopentylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-61-6 |
Source


|
| Record name | 875-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyano-2-cyclopentylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)




![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)



![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)


